6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-2-11-27-15-9-7-12-5-3-4-6-13(12)14(15)8-10-16-20-18(23)17(22(25)26)19(24)21-16/h3-10H,2,11H2,1H3,(H2,20,21,23,24)/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITHJYAUWKMIBQ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidinone core, followed by the introduction of the nitro group and the propoxynaphthyl substituent. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Typical reagents include alkyl halides and sulfonyl chlorides.
Addition: The double bond in the ethenyl group can undergo addition reactions with various electrophiles, such as halogens or hydrogen halides.
Scientific Research Applications
6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one involves its interaction with molecular targets, such as enzymes or receptors. The nitro group and the propoxynaphthyl substituent play crucial roles in binding to these targets, potentially inhibiting or activating specific biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrimidinone derivatives, focusing on substituent effects, molecular properties, and functional group contributions.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Solubility: The target compound’s 2-propoxynaphthalenyl-ethenyl group introduces significant aromatic bulk, likely reducing aqueous solubility compared to analogs with smaller substituents (e.g., ethyl or amino groups in ). Hydroxy groups (in the target and ) enhance solubility via H-bonding, whereas nitro groups (target and ) may counteract this by increasing hydrophobicity.
This contrasts with 5-amino analogs (e.g., ), which are electron-donating and may participate in H-bonding. Fluorinated substituents (e.g., ) improve metabolic stability and membrane permeability compared to the target’s non-fluorinated naphthalene group.
Biological Implications: The propargylthio group in may confer thiol-mediated targeting or covalent binding, a feature absent in the target compound. Pyrazolo-pyrimidinones (e.g., ) exhibit distinct pharmacokinetic profiles due to their fused heterocyclic core, which may favor kinase inhibition.
Research Findings and Gaps
- Structural Characterization : Crystallographic data for analogs (e.g., ) highlight the importance of substituent conformation in packing and stability. The target’s naphthalene-ethenyl group may induce steric hindrance, complicating crystallization.
- Data Limitations: No experimental data (e.g., melting point, solubility) are available for the target compound. Predictions based on analogs suggest moderate thermal stability (melting point ~150–200°C) and pH-dependent solubility.
Biological Activity
6-Hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of certain enzymes and in the context of various therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C₁₈H₁₈N₄O₃
- Molecular Weight: 342.36 g/mol
- IUPAC Name: 6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its inhibitory effects on specific enzymes, particularly human phosphatases. The following sections summarize key findings from various studies.
Enzyme Inhibition
One significant area of research involves the compound's role as an inhibitor of human phosphatase (hPAP). In a study examining dose-response relationships, it was found that 6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one exhibited low micromolar inhibition against hPAP, indicating its potential utility in therapeutic contexts where modulation of phosphatase activity is desired .
| Compound | Inhibition Concentration (IC50) | Target |
|---|---|---|
| 6-Hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one | Low micromolar | hPAP |
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that the compound demonstrates favorable absorption characteristics, with a high probability of human intestinal absorption (0.979) and a moderate likelihood of crossing the blood-brain barrier (0.8844) . Toxicological assessments indicate that it is non-carcinogenic and exhibits low acute toxicity in rat models (LD50 > 2000 mg/kg) .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Cancer Research : In vitro studies have demonstrated that the compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent.
- Neuropharmacology : The ability to cross the blood-brain barrier opens avenues for exploring its effects on neurodegenerative diseases.
- Cardiovascular Research : Preliminary findings indicate that the compound may have protective effects against oxidative stress in cardiac cells.
Q & A
Q. What synthetic methodologies are recommended for 6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one?
The synthesis typically involves multi-step protocols, including condensation reactions between pyrimidinone precursors and functionalized naphthalene derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling to introduce the ethenyl-naphthalene moiety. Key steps include nitro-group retention under mild acidic conditions and stereochemical control for the (E)-configuration .
Q. Which spectroscopic techniques are critical for structural characterization?
A combination of IR spectroscopy (to confirm nitro and hydroxyl groups), <sup>1</sup>H/<sup>13</sup>C NMR (for ethenyl and aromatic proton assignments), and X-ray crystallography (to resolve stereochemistry and confirm the (E)-configuration) is essential. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers verify the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents provides preliminary purity checks. Melting point analysis further corroborates crystalline integrity .
Q. What solvent systems are optimal for solubility studies?
The compound’s solubility varies with polarity: it is sparingly soluble in water but dissolves in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). Solubility profiles should be tested via gradient solvent screening to identify optimal conditions for biological assays .
Q. How is the nitro group stability evaluated during synthesis?
Stability is assessed under varying pH and temperature conditions. For instance, refluxing in acidic (HCl) or basic (NaOH) media followed by TLC or HPLC monitoring detects nitro-group reduction or decomposition. Controlled reaction times and inert atmospheres (N2) mitigate unintended side reactions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Q. What experimental design considerations are critical for assessing biological activity?
Use randomized block designs with dose-response studies (e.g., IC50 determination) to evaluate pharmacological potential. Include positive/negative controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) to ensure statistical robustness. Cell-based assays should account for cytotoxicity via MTT or resazurin assays .
Q. How can reaction yields be optimized for large-scale synthesis?
Optimize catalysts (e.g., palladium for coupling reactions) and solvent systems (e.g., DMF/water mixtures). Kinetic studies via in situ FTIR or Raman spectroscopy identify rate-limiting steps. Scale-up trials under controlled conditions (e.g., flow chemistry) improve reproducibility .
Q. What strategies address low bioavailability in pharmacological studies?
Prodrug derivatization (e.g., esterification of the hydroxyl group) enhances membrane permeability. Co-solvency with cyclodextrins or lipid-based nanoformulations improves aqueous solubility. Pharmacokinetic profiling (e.g., Caco-2 cell models) guides structural modifications .
Q. How are computational methods integrated to predict reactivity or bioactivity?
Molecular docking (AutoDock, Schrödinger) predicts binding affinities to target proteins (e.g., kinases). QSAR models correlate substituent effects with activity trends. DFT simulations (Gaussian, ORCA) analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference spectral data with synthetic intermediates to trace anomalies. For example, unexpected NMR shifts may indicate residual solvents or tautomeric forms .
- Biological Assay Design : Include blinded evaluations and standardized protocols (e.g., CLSI guidelines) to minimize bias. Dose ranges should span 3–5 log units to capture full efficacy-toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
